molecular formula C24H19ClFN3O4 B2995547 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol CAS No. 896809-42-0

2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol

Cat. No.: B2995547
CAS No.: 896809-42-0
M. Wt: 467.88
InChI Key: JEQWWYQFQYFVPN-UHFFFAOYSA-N
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Description

2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol is a useful research compound. Its molecular formula is C24H19ClFN3O4 and its molecular weight is 467.88. The purity is usually 95%.
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Biological Activity

The compound 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure comprising a pyrimidine core substituted with various functional groups, enhancing its interaction with biological targets. The molecular formula is C26H25ClFN3O4C_{26}H_{25}ClFN_3O_4, and it has a molecular weight of approximately 485.94 g/mol.

PropertyValue
Molecular FormulaC26H25ClFN3O4
Molecular Weight485.94 g/mol
CAS Number[insert CAS number]
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of multiple functional groups allows for diverse interactions such as:

  • Hydrogen bonding: Facilitates binding to target sites.
  • Hydrophobic interactions: Enhances stability and affinity towards lipid membranes.
  • π-π stacking: Increases binding efficiency with aromatic amino acids in proteins.

These interactions can lead to modulation of enzymatic activities or receptor functions, potentially influencing various cellular pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit specific kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cell lines.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes such as protein kinases and phosphodiesterases. Inhibition studies demonstrate that it can effectively reduce the activity of these enzymes, which are crucial in signaling pathways associated with various diseases, including cancer and inflammation.

Neuroprotective Effects

Preliminary findings suggest potential neuroprotective effects through modulation of neurotransmitter systems. The compound may enhance neurotrophic factor signaling, which is vital for neuronal survival and function.

Case Studies

  • Study on Anticancer Activity:
    • A study conducted on a series of pyrimidine derivatives found that those with similar structures exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The IC50 values were reported in the low micromolar range, indicating potent activity.
  • Enzyme Inhibition Research:
    • Research published in the Journal of Medicinal Chemistry highlighted that derivatives with the pyrimidine scaffold showed promising inhibition against specific kinases, suggesting potential applications in targeted cancer therapy.
  • Neuroprotection:
    • A recent study explored the neuroprotective effects of related compounds in models of neurodegenerative diseases, suggesting that modulation of neurotrophic factors could be a therapeutic strategy.

Properties

IUPAC Name

2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFN3O4/c1-31-20-7-2-3-8-21(20)33-22-12-28-24(27)29-23(22)15-10-9-14(11-19(15)30)32-13-16-17(25)5-4-6-18(16)26/h2-12,30H,13H2,1H3,(H2,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQWWYQFQYFVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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